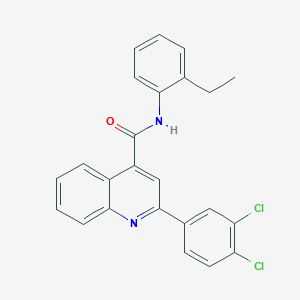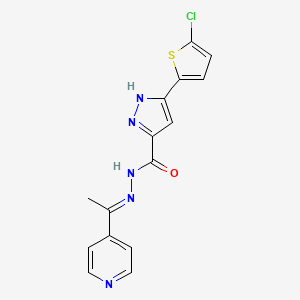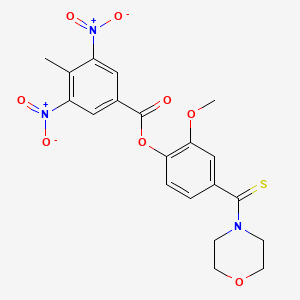
(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: is a complex organic compound with a fascinating structure. Let’s break it down:
- The indolone core consists of an indole ring fused with a ketone group.
- The thiazole moiety contributes a five-membered ring containing sulfur and nitrogen atoms.
- The dichloroanilino group adds two chlorine atoms to the structure.
Preparation Methods
Industrial Production: Industrial-scale production methods may involve multistep syntheses, purification, and optimization. due to the compound’s complexity, it might not be produced on a large scale.
Chemical Reactions Analysis
Reactivity:
(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: could undergo several reactions:
Oxidation: Oxidative processes might modify the thiazole or indolone portions.
Reduction: Reduction could target the ketone group or other functional moieties.
Substitution: Substituents on the anilino group may be replaced.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example:
Oxidation: Potassium permanganate, chromic acid, or peracids.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The products would vary based on the specific reaction. Potential products include derivatives of the starting compound or cleavage products.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: As a synthetic intermediate or building block.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research would elucidate these interactions and associated pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound to related structures. Its uniqueness lies in the combination of indolone, thiazole, and dichloroanilino motifs.
Remember that this compound represents a fascinating intersection of organic chemistry, and its exploration continues to yield valuable insights
Properties
Molecular Formula |
C18H11Cl2N3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-23-12-8-3-2-5-9(12)13(17(23)25)15-16(24)22-18(26-15)21-11-7-4-6-10(19)14(11)20/h2-8H,1H3,(H,21,22,24)/b15-13- |
InChI Key |
YZBPNKMNQFGNMN-SQFISAMPSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657576.png)
![4-Tert-butyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11657580.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine](/img/structure/B11657582.png)
![Ethyl 6-tert-butyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657587.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11657592.png)
![5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11657593.png)

![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]leucine](/img/structure/B11657614.png)

![N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11657637.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11657638.png)
![2-Amino-4-(3-fluorophenyl)-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11657641.png)

![N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide](/img/structure/B11657647.png)
